2-Cyclopropylamino-1-thiophen-2-yl-ethanone

Catalog No.
S8132178
CAS No.
M.F
C9H11NOS
M. Wt
181.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropylamino-1-thiophen-2-yl-ethanone

Product Name

2-Cyclopropylamino-1-thiophen-2-yl-ethanone

IUPAC Name

2-(cyclopropylamino)-1-thiophen-2-ylethanone

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

InChI

InChI=1S/C9H11NOS/c11-8(6-10-7-3-4-7)9-2-1-5-12-9/h1-2,5,7,10H,3-4,6H2

InChI Key

WODXCUUKGAICOT-UHFFFAOYSA-N

SMILES

C1CC1NCC(=O)C2=CC=CS2

Canonical SMILES

C1CC1NCC(=O)C2=CC=CS2

2-Cyclopropylamino-1-thiophen-2-yl-ethanone is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and a thiophene ring. The molecular formula for this compound is C9H11NOSC_9H_{11}NOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structure can be represented as follows:

  • Functional Groups: It contains an amine group (cyclopropylamino) and a carbonyl group (ethanone), which contribute to its reactivity and biological properties.

The thiophene ring, known for its aromaticity and electron-rich nature, plays a significant role in the compound's chemical behavior and potential applications in pharmaceuticals and organic synthesis.

The chemical reactivity of 2-cyclopropylamino-1-thiophen-2-yl-ethanone can be attributed to its functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The cyclopropylamine moiety can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
  • Condensation Reactions: The ethanone component can undergo condensation with various aldehydes or ketones to form more complex structures.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity.

Research indicates that 2-cyclopropylamino-1-thiophen-2-yl-ethanone exhibits notable biological activities. Preliminary studies suggest:

  • Anticancer Activity: Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents.
  • Antimicrobial Properties: Thiophene derivatives are often explored for their antimicrobial effects, suggesting that this compound may possess similar properties.

Further studies are required to elucidate the specific mechanisms of action and efficacy of this compound in biological systems.

The synthesis of 2-cyclopropylamino-1-thiophen-2-yl-ethanone can be achieved through several methods:

  • Direct Amination: Cyclopropylamine can react with thiophen-2-yl ethanone under acidic or basic conditions to yield the desired product.
  • Multi-step Synthesis: Starting from simpler precursors like thiophene derivatives, one could introduce the cyclopropylamine through a series of reactions including alkylation and acylation.
  • Use of Catalysts: Transition metal catalysts may facilitate more efficient synthesis routes by lowering activation energies for key reactions.

Each method offers different advantages in terms of yield, purity, and reaction conditions.

2-Cyclopropylamino-1-thiophen-2-yl-ethanone has potential applications in various fields:

  • Pharmaceutical Industry: Given its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Material Science: Its unique structural properties could be utilized in creating novel materials with specific electronic or optical characteristics.

Interaction studies involving 2-cyclopropylamino-1-thiophen-2-yl-ethanone are essential to understand its pharmacodynamics:

  • Protein Binding Studies: Investigating how this compound interacts with target proteins can provide insights into its mechanism of action.
  • In Silico Modeling: Computational studies can predict binding affinities and interaction modes with various biological targets, aiding in drug design.

Such studies are crucial for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-cyclopropylamino-1-thiophen-2-yl-ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(Thiophen-2-yl)ethanoneContains thiophene and carbonylCommonly used in organic synthesis
6-(Thiophen-2-yl)-4,4′-bipyridin-2-yloxyacetohydrazideContains bipyridine structureExhibits significant cytotoxic activity
N-(Thiophen-2-yl)methylamineSimple amine derivativeFocused on neuroactive properties
4-(Thiophen-2-yl)phenolContains phenolic hydroxyl groupKnown for antioxidant properties

The uniqueness of 2-cyclopropylamino-1-thiophen-2-yl-ethanone lies in the combination of the cyclopropyl group with the thiophene ring, which may enhance its biological activity compared to other thiophene derivatives. This structural diversity opens avenues for targeted modifications to optimize efficacy and minimize toxicity in therapeutic applications.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.05613515 g/mol

Monoisotopic Mass

181.05613515 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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